

quantification carvedilol metabolites using 3-Hydroxy Carvedilol-d5

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Compound Focus: 3-Hydroxy Carvedilol-d5

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Quantitative Data on Carvedilol and Metabolites

The table below summarizes key pharmacokinetic parameters for Carvedilol and its active metabolite, **4'-Hydroxyphenyl Carvedilol**, after a single 6.25 mg oral dose in healthy human volunteers. These values provide a reference for expected concentration ranges in pharmacokinetic studies [1].

Analyte	C _{max} (ng/mL)	AUC _{0-t} (ng·h/mL)	AUC _{0-inf} (ng·h/mL)	T _{1/2} (h)
Carvedilol	21.26 ± 9.23	66.95 ± 29.45	68.54 ± 30.11	6.30 ± 1.95
4'-Hydroxyphenyl Carvedilol	2.42 ± 2.07	5.93 ± 3.51	6.78 ± 3.49	6.31 ± 6.45

Table 1: Mean (± standard deviation) pharmacokinetic parameters of carvedilol and its 4'-hydroxyphenyl metabolite after a single 6.25 mg oral dose (n=31). C_{max}: maximum plasma concentration; AUC_{0-t}: area under the plasma concentration-time curve from zero to the last measurable concentration; AUC_{0-inf}: area under the curve extrapolated to infinity; T_{1/2}: elimination half-life.

Detailed Analytical Protocol: LC-MS/MS Quantification in Plasma

This protocol is adapted from a validated method for the simultaneous determination of carvedilol and its metabolites in human plasma [1].

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 200 μL of plasma sample, calibrator, or quality control (QC) into a test tube.
- Add 10 μL of the internal standard working solution (e.g., **3-Hydroxy Carvedilol-d5**).
- Add 2.5 mL of *tert*-butyl methyl ether to the mixture.
- Vortex-mix vigorously for 2 minutes to ensure complete extraction of the analytes into the organic phase.
- Centrifuge the tubes to separate the phases.
- Transfer the upper organic layer to a new, clean test tube.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dry residue with 150 μL of a mobile phase (e.g., 50:50 v/v acetonitrile and 2 mM ammonium formate, pH 3.0).
- Vortex-mix to dissolve and transfer the reconstituted solution to an autosampler vial for analysis [1].

LC-MS/MS Instrumental Conditions

- **Chromatography:**
 - **Column:** BDS Hypersil C18 (150 mm x 2.1 mm, 5 μm particle size).
 - **Mobile Phase:** Gradient of acetonitrile and 2 mM ammonium formate (pH 3.0, adjusted with formic acid).
 - **Flow Rate:** 0.4 mL/min.
 - **Column Oven Temperature:** 40°C.
 - **Autosampler Temperature:** 4°C.
 - **Injection Volume:** 5 μL [1].
- **Mass Spectrometry (Triple Quadrupole):**
 - **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
 - **Data Acquisition:** Multiple Reaction Monitoring (MRM). The specific transitions (precursor ion \rightarrow product ion) should be optimized for each analyte. For example:
 - **Carvedilol:** m/z 407.10 \rightarrow 100.10 [1]
 - **4'-Hydroxyphenyl Carvedilol:** m/z 423.10 \rightarrow 222.00 [1]

- **3-Hydroxy Carvedilol-d5 (IS):** m/z 427.50 (based on molecular weight) [2]

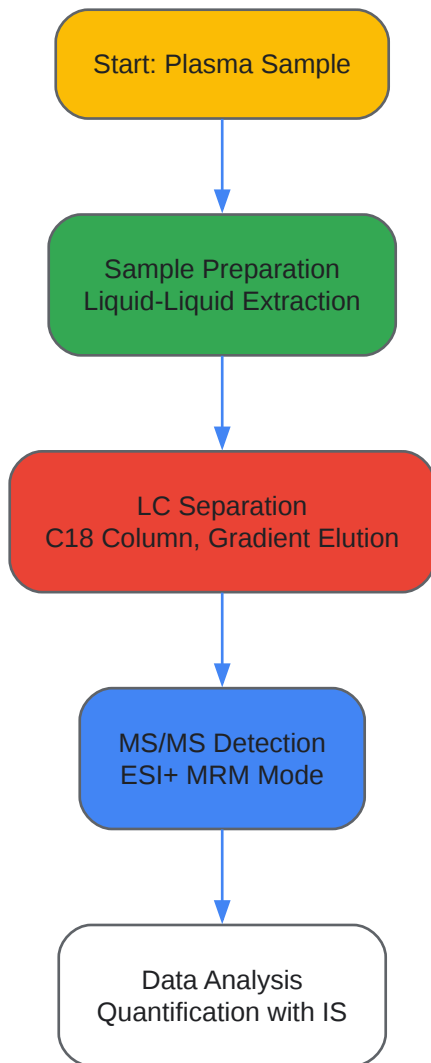
Method Validation

The method should be validated according to FDA/EMA guidelines [1] [3]. Key parameters include:

- **Linearity:** The method was linear from **0.050 to 50.049 ng/mL** for carvedilol and **0.050 to 10.017 ng/mL** for 4'-hydroxyphenyl carvedilol [1].
- **Precision and Accuracy:** Determined using QC samples at low, medium, and high concentrations. Both intra-day and inter-day precision (RSD) should be <15%, and accuracy should be within 85-115%.
- **Selectivity:** No significant interference from endogenous plasma components at the retention times of the analytes and IS.
- **Recovery and Matrix Effects:** The extraction efficiency should be consistent and reproducible. The use of a stable isotope-labeled IS like **3-Hydroxy Carvedilol-d5** significantly corrects for matrix effects [2].
- **Stability:** The analytes should be stable in plasma under conditions of storage, processing, and analysis (e.g., benchtop, freeze-thaw, autosampler).

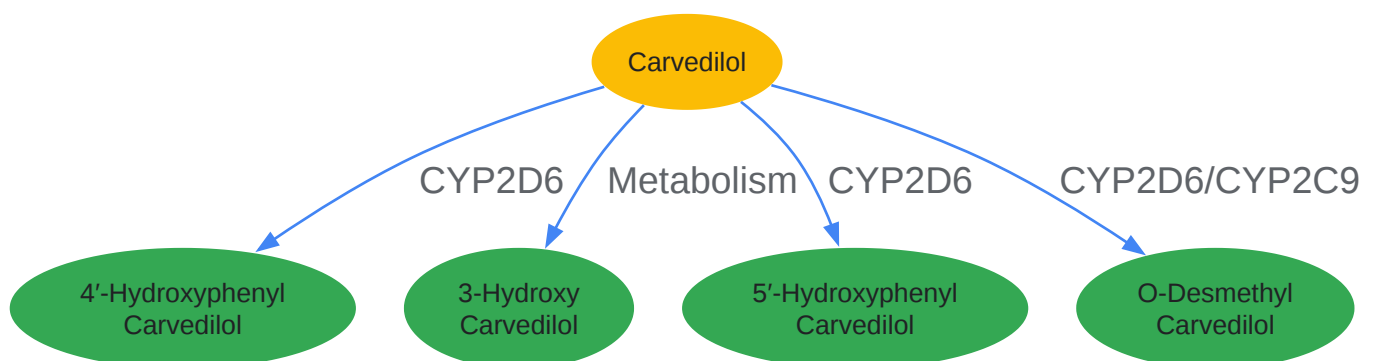
Visualizing the Workflow and Metabolism

The following diagrams illustrate the experimental workflow and the metabolic pathway of carvedilol, providing a clear visual summary of the process.



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Diagram 1: Analytical workflow for the quantification of carvedilol metabolites, from sample preparation to data analysis.



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Diagram 2: Primary metabolic pathways of carvedilol, showing its transformation into major hydroxy metabolites via cytochrome P450 enzymes [1] [4].

Key Application Notes

- **Internal Standard Justification: 3-Hydroxy Carvedilol-d5** is an excellent choice for an IS because its chemical and physical properties are nearly identical to the target analyte, 3-Hydroxy Carvedilol. This close similarity means it experiences nearly identical extraction recovery and ion suppression in the mass spectrometer, providing a reliable reference for quantification [2].
- **Metabolite Activity:** Note that 4'-Hydroxyphenyl Carvedilol is not just a metabolite; it is pharmacologically active, with studies indicating it may be up to 13 times more potent than the parent drug in beta-blockade activity. This makes its quantification particularly important for understanding the full pharmacological effect [1].
- **Enantiomeric Considerations:** Carvedilol is administered as a racemic mixture. The S- and R-enantiomers have different pharmacological activities and potentially different metabolic rates [4]. The method described here quantifies the racemate. For enantioselective quantification, a chiral chromatographic separation would be required.

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To cite this document: Smolecule. [quantification carvedilol metabolites using 3-Hydroxy Carvedilol-d5]. Smolecule, [2026]. [Online PDF]. Available at:

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